molecular formula C18H16ClN3O2 B5060178 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5060178
M. Wt: 341.8 g/mol
InChI Key: VQUASEWESLDLQI-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both chlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 3-chlorobenzohydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

  • Acylation Reaction: : The oxadiazole intermediate is then subjected to an acylation reaction with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine or pyridine. This step introduces the acetamide moiety into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other heterocyclic structures.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced heterocyclic structures.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group are believed to play a crucial role in binding to biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets may vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
  • 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
  • 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the 2,5-dimethylphenyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-6-7-12(2)15(8-11)20-17(23)10-16-21-18(24-22-16)13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUASEWESLDLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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